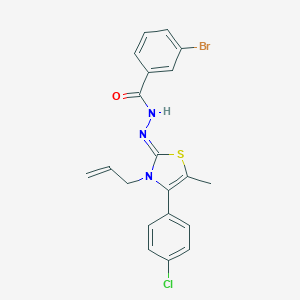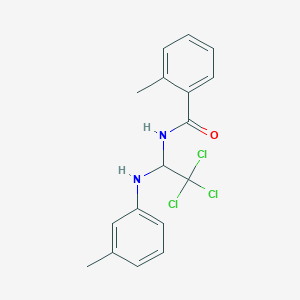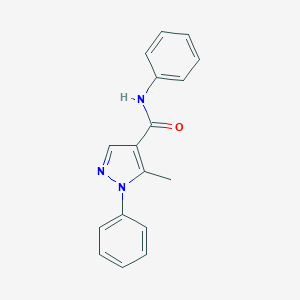![molecular formula C31H27NO3 B375485 N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine](/img/structure/B375485.png)
N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronic materials and dyes.
作用机制
The mechanism of action of N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed biological effects. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its activity in various applications.
相似化合物的比较
Similar Compounds
- N-{(E)-[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-methoxyaniline
- N-{(E)-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-ethoxyaniline
- N-{(E)-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-hydroxyaniline
Uniqueness
N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C31H27NO3 |
|---|---|
分子量 |
461.5g/mol |
IUPAC 名称 |
1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C31H27NO3/c1-3-34-24-19-17-23(18-20-24)31-26(21-32-27-14-8-10-16-29(27)33-2)30(22-11-5-4-6-12-22)25-13-7-9-15-28(25)35-31/h4-21,30H,3H2,1-2H3 |
InChI 键 |
CFOPAGBUGQATDM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=NC5=CC=CC=C5OC |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=NC5=CC=CC=C5OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-1-[(3,4-dimethylanilino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B375402.png)

![N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]octanamide](/img/structure/B375407.png)
![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B375408.png)
![3-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B375410.png)
![2-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B375412.png)


![2-[(Morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B375419.png)
![N-[2,2,2-Trichloro-1-(4-sulfamoyl-phenylamino)-ethyl]-isobutyramide](/img/structure/B375422.png)

![3-(3-chloropropyl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B375424.png)
![2-phenyl-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]acetamide](/img/structure/B375425.png)
![2,4-dichloro-6-({[3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]imino}methyl)phenol](/img/structure/B375428.png)
